4-Pentylphenyl 3-chloro-4-hydroxybenzoate
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Overview
Description
4-Pentylphenyl 3-chloro-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further esterified with 3-chloro-4-hydroxybenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 3-chloro-4-hydroxybenzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 3-chloro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzoate ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
4-Pentylphenyl 3-chloro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the phenolic hydroxyl group.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 3-chloro-4-hydroxybenzoate involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Shares the benzoate core structure but lacks the pentylphenyl ester group.
4-Pentylphenol: Contains the pentylphenyl group but lacks the esterified benzoate moiety.
Ethyl 3-chloro-4-hydroxybenzoate: Similar ester structure but with an ethyl group instead of a pentylphenyl group.
Uniqueness
4-Pentylphenyl 3-chloro-4-hydroxybenzoate is unique due to the combination of the pentylphenyl group and the 3-chloro-4-hydroxybenzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
50687-70-2 |
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Molecular Formula |
C18H19ClO3 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
(4-pentylphenyl) 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C18H19ClO3/c1-2-3-4-5-13-6-9-15(10-7-13)22-18(21)14-8-11-17(20)16(19)12-14/h6-12,20H,2-5H2,1H3 |
InChI Key |
MBWAFEFPEJYWGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)Cl |
Origin of Product |
United States |
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